4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 26165-62-8
VCID: VC21318976
InChI: InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(13(16)17)5-6-11(12)14/h3-7H,1-2H3,(H,16,17)
SMILES: CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)Cl)C
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69 g/mol

4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

CAS No.: 26165-62-8

Cat. No.: VC21318976

Molecular Formula: C13H12ClNO2

Molecular Weight: 249.69 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid - 26165-62-8

Specification

CAS No. 26165-62-8
Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
IUPAC Name 4-chloro-3-(2,5-dimethylpyrrol-1-yl)benzoic acid
Standard InChI InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(13(16)17)5-6-11(12)14/h3-7H,1-2H3,(H,16,17)
Standard InChI Key RDTROARYSPBJMT-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)Cl)C
Canonical SMILES CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)Cl)C

Introduction

Chemical Structure and Properties

Chemical Structure

4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has the molecular formula C₁₃H₁₂ClNO₂ and a molecular weight of 249.6929 g/mol . The structure comprises a benzoic acid moiety with a chlorine atom at the 4-position and a 2,5-dimethyl-1H-pyrrole group attached at the 3-position, forming a distinctive N-aryl pyrrole arrangement. The InChI representation is InChI=1/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(13(16)17)5-6-11(12)14/h3-7H,1-2H3,(H,16,17) .

Physical Properties

The physical properties of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are summarized in Table 1:

Table 1: Physical Properties of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

PropertyValueReference
Molecular Weight249.6929 g/mol
Density1.26 g/cm³
Boiling Point431°C at 760 mmHg
Flash Point214.5°C
Refractive Index1.595
Vapor Pressure3.4E-08 mmHg at 25°C

The high boiling and flash points indicate significant thermal stability, while the very low vapor pressure suggests minimal volatility at room temperature. These properties characterize 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as a stable solid under standard conditions, which has implications for its handling, storage, and potential applications.

Chemical Properties

The compound features a carboxylic acid group that confers acidic properties, with a predicted pKa value of approximately 3.48 . This acidity allows for salt formation and participation in esterification reactions typical of carboxylic acids. The 2,5-dimethyl-1H-pyrrol-1-yl substituent introduces electronic effects that influence the electron distribution within the benzoic acid ring system, while the chloro substituent contributes both electronic and steric effects that can impact the reactivity patterns of the molecule.

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves forming the key C-N bond between a suitably functionalized benzoic acid derivative and 2,5-dimethylpyrrole. Several synthetic approaches can be employed, each with distinct advantages and limitations, as outlined in Table 2:

Table 2: Potential Synthetic Approaches for 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

ApproachKey ReagentsConditionsAdvantagesLimitations
Transition Metal-Catalyzed Coupling4-chloro-3-halobenzoic acid, 2,5-dimethylpyrrolePd/Cu catalyst, base, heatHigh selectivity, moderate to high yieldsCatalyst cost, potential metal contamination
Nucleophilic Aromatic Substitution4-chloro-3-fluorobenzoic acid, 2,5-dimethylpyrroleStrong base, polar solvent, heatLess expensive, no transition metalsLimited substrate scope, harsh conditions
Directed Ortho-Metalation4-chlorobenzoic acid, 2,5-dimethylpyrroleOrganolithium base, electrophileRegioselective functionalizationCryogenic conditions, moisture sensitivity

Industrial Production Considerations

Applications and Research

Medicinal Chemistry

Compounds containing pyrrole moieties and chlorinated aromatic rings frequently demonstrate bioactivity across multiple therapeutic areas. The structural features of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid suggest potential applications in medicinal chemistry research, as summarized in Table 3:

Table 3: Potential Medicinal Chemistry Applications

Application AreaStructural RelevancePotential Mechanism
Anti-inflammatory agentsCarboxylic acid moiety, chloroaromatic ringCyclooxygenase/lipoxygenase inhibition
Antimicrobial compoundsHalogenated aromatic structureCell wall or membrane disruption
Enzyme inhibitorsRigid scaffold with hydrogen bonding capabilitiesActive site or allosteric binding

The carboxylic acid group offers hydrogen bonding capabilities that can facilitate interactions with protein binding sites, while the aromatic and pyrrole portions provide hydrophobic interaction potential. These features collectively create a pharmacophore that may exhibit affinity for various biological targets.

Materials Science

In materials science, compounds with similar structural features to 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been utilized as building blocks for functional materials, particularly in polymer chemistry and materials with specific electronic or optical properties.

Table 4: Materials Science Applications

ApplicationContribution of Structural ElementsPotential Benefits
High-performance polymersCarboxylic acid as polymerization siteEnhanced thermal stability, mechanical properties
Electronic materialsPyrrole ring with conjugated systemTunable electronic properties
Surface modifiersCarboxylic acid anchoring groupImproved adhesion, controlled surface properties

The carboxylic acid functional group can serve as a reactive handle for polymerization reactions or surface attachment, while the aromatic and heterocyclic portions can contribute to thermal stability and specific material properties.

Agrochemical Research

The structural motifs present in 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid share similarities with certain agrochemicals, suggesting potential applications in this field:

Table 5: Potential Agrochemical Applications

Application TypeRelevant Structural FeaturesPossible Mode of Action
HerbicidesChlorinated aromatic ring, carboxylic acidDisruption of plant growth mechanisms
FungicidesN-substituted pyrrole moietyInterference with fungal cell processes
Plant growth regulatorsBenzoic acid scaffoldModulation of plant hormone pathways

Mechanism of Action

The potential biological activity of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid likely derives from its ability to interact with specific molecular targets through various binding modes:

These interactions could manifest in different mechanisms depending on the biological context, including:

  • Competitive inhibition of enzymes by occupying substrate binding sites

  • Allosteric modulation of protein function through conformational changes

  • Interference with cell membrane integrity or permeability

  • Disruption of specific biochemical pathways through selective binding

Comparison with Similar Compounds

Understanding the relationship between 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and structurally related compounds provides insight into structure-activity relationships and potential applications.

Table 6: Comparison with Related Compounds

CompoundStructural DifferenceImpact on PropertiesPotential Application Differences
4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehydeAldehyde instead of carboxylic acidHigher reactivity, different hydrogen bonding patternSynthetic intermediate, different biological targeting
4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcoholHydroxymethyl instead of carboxylic acidLess acidic, different hydrogen bonding capacityAlternative pharmacophore, different reactivity profile
4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrileNitrile instead of carboxylic acidDifferent electronic properties, no acidic protonAlternative synthetic handle, different biological targeting

These structural analogs represent a chemical space for exploring how minor modifications affect physical properties, reactivity patterns, and potential biological activities.

Current Market and Availability

4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is available from several chemical suppliers, primarily serving the research and development market. Based on supplier information, the compound appears to be produced at a specialty chemical scale rather than a bulk commodity scale.

Table 7: Known Suppliers

SupplierLocationContact Information
J & K SCIENTIFIC LTD.China010-82848833; jkinfo@jkchemical.com
Beijing Ouhe Technology Co., LtdChina010-82967028; 2355560935@qq.com
Chengdu HuaNa Chemicals Co., Ltd.China028-86612776; 515238037@qq.com
Jiangsu aikang biomedical researchChina025-66110311; qzhang@aikonchem.com
Henan Lien Chemical Products Co., Ltd.China03716091-9097; 1520689222@qq.com

The availability from multiple suppliers indicates established synthetic routes and ongoing interest in this compound for research purposes.

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